molecular formula C15H14N2O4 B12463128 2-{[(3-Amino-4-methoxyphenyl)carbonyl]amino}benzoic acid

2-{[(3-Amino-4-methoxyphenyl)carbonyl]amino}benzoic acid

Cat. No.: B12463128
M. Wt: 286.28 g/mol
InChI Key: UBVHMDVPSMLKAA-UHFFFAOYSA-N
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Description

2-{[(3-Amino-4-methoxyphenyl)carbonyl]amino}benzoic acid is an organic compound that belongs to the class of benzamides Benzamides are widely used in various fields due to their versatile chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Amino-4-methoxyphenyl)carbonyl]amino}benzoic acid typically involves the condensation of 3-amino-4-methoxybenzoic acid with 2-aminobenzoic acid. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions . The reaction proceeds through the formation of an amide bond between the carboxyl group of 3-amino-4-methoxybenzoic acid and the amino group of 2-aminobenzoic acid.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Amino-4-methoxyphenyl)carbonyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-{[(3-Amino-4-methoxyphenyl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-Amino-4-methoxyphenyl)carbonyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

2-[(3-amino-4-methoxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C15H14N2O4/c1-21-13-7-6-9(8-11(13)16)14(18)17-12-5-3-2-4-10(12)15(19)20/h2-8H,16H2,1H3,(H,17,18)(H,19,20)

InChI Key

UBVHMDVPSMLKAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O)N

Origin of Product

United States

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